4-(aminomethyl)-3-methylbenzoic acid hydrochloride
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Overview
Description
4-(aminomethyl)-3-methylbenzoic acid hydrochloride is an organic compound with a benzene ring substituted with an aminomethyl group and a carboxylic acid group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3-methylbenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methylbenzoic acid.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to carry out the Mannich reaction under controlled temperature and pressure conditions.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired purity.
Conversion to Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently dried and packaged.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or primary amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
4-(aminomethyl)-3-methylbenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antifibrinolytic activity, which helps in reducing bleeding by inhibiting the breakdown of fibrin clots.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biochemical pathways.
Pathways Involved: It may influence pathways related to blood coagulation, inflammation, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: Similar structure but lacks the aminomethyl group.
3-methylbenzoic acid: Similar structure but lacks the aminomethyl group.
4-(aminomethyl)benzoic acid: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
4-(aminomethyl)-3-methylbenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and methyl groups on the benzene ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
2680535-92-4 |
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Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-(aminomethyl)-3-methylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-7(9(11)12)2-3-8(6)5-10;/h2-4H,5,10H2,1H3,(H,11,12);1H |
InChI Key |
NTVFWWOBZXMMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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